1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic Acid
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Overview
Description
1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15ClN2O3 and a molecular weight of 282.72 g/mol It is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl carbamoyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenyl isocyanate with piperidine-4-carboxylic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent and scalable production.
Chemical Reactions Analysis
1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding oxidized products, which may include carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group. Common reagents for these reactions include nucleophiles like amines or thiols, which can replace the chlorine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its unique structure makes it a valuable candidate for drug discovery and development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-carbamoyl-piperidine-4-carboxylic acid: This compound lacks the 4-chlorophenyl group, which may result in different chemical and biological properties.
1-(4-chlorobenzyl)-piperidine-4-carboxylic acid:
1-methyl-piperidine-3-carboxylic acid hydrochloride: The presence of a methyl group and hydrochloride salt form can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-10-1-3-11(4-2-10)15-13(19)16-7-5-9(6-8-16)12(17)18/h1-4,9H,5-8H2,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLRYJUACJUNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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